4-Hydroxy-Teriflunomide, also known as (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethylphenyl)-amide, is a derivative of Teriflunomide, which is primarily used in the treatment of multiple sclerosis. Teriflunomide itself is synthesized from 5-methylisoxazole-4-carboxylic acid and has gained attention due to its immunomodulatory properties. The compound has a molecular formula of C12H9F3N2O2 and a molecular weight of approximately 270.2 g/mol .
The primary source for 4-Hydroxy-Teriflunomide is through the chemical synthesis of Teriflunomide, which involves several key steps including the conversion of starting materials like 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethyl aniline into the final product . This compound is also found in pharmaceutical formulations, particularly those aimed at managing autoimmune conditions.
4-Hydroxy-Teriflunomide belongs to the class of compounds known as pyrimidines and is categorized under biopharmaceuticals due to its therapeutic applications. It is recognized as a small molecule drug with significant relevance in pharmacology and medicinal chemistry.
The synthesis of 4-Hydroxy-Teriflunomide can be achieved through several methods, with the most notable involving a telescoping reaction process. This method integrates multiple steps into a single reaction sequence, thus minimizing intermediate isolation and purification steps.
The molecular structure of 4-Hydroxy-Teriflunomide features a cyano group, hydroxyl group, and trifluoromethyl group attached to a butene backbone. Its structural representation confirms that it does not have any asymmetric centers, meaning it does not exist as enantiomers.
The primary chemical reactions involving 4-Hydroxy-Teriflunomide include:
The stability of 4-Hydroxy-Teriflunomide has been evaluated under various conditions, with findings indicating that it remains stable under normal storage conditions but may require careful handling to avoid degradation .
The mechanism by which 4-Hydroxy-Teriflunomide exerts its therapeutic effects primarily involves inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. By inhibiting this enzyme, the compound reduces the proliferation of activated lymphocytes and modulates immune responses.
Research indicates that this mechanism leads to decreased levels of inflammatory cytokines and reduced autoimmune activity in conditions such as multiple sclerosis .
4-Hydroxy-Teriflunomide is primarily used in clinical settings for the treatment of multiple sclerosis. Its immunomodulatory properties make it effective in reducing relapse rates and managing symptoms associated with autoimmune diseases. Additionally, ongoing research explores its potential applications in other inflammatory conditions and cancers due to its ability to modulate immune responses effectively .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4